molecular formula C6H8O2 B1581494 2,2-Dimethyl-3(2H)-furanone CAS No. 35298-48-7

2,2-Dimethyl-3(2H)-furanone

Cat. No. B1581494
CAS RN: 35298-48-7
M. Wt: 112.13 g/mol
InChI Key: HVNICCSXGONRCB-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names it’s known by .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Flavor and Aroma Compounds in Food

2,2-Dimethyl-3(2H)-furanone and its related compounds are important in the food industry as key flavor compounds in many fruits, contributing to their attractive sensory properties. These compounds are synthesized in fruits through enzymatic steps and also as a product of the Maillard reaction. The food industry heavily utilizes these compounds due to their sensory appeal (Schwab, 2013).

Photochemistry and Light-Induced Reactions

Research on derivatives of 2,2-Dimethyl-3(2H)-furanone has shown significant findings in photochemistry, particularly in light-induced reactions like cyclodimerization and cycloaddition. These studies explore the impact of substituting certain groups, such as CH3 with CF3, on the reactivity and behavior of these compounds under light (Gebel & Margaretha, 1990).

Chemical Synthesis and Catalysis

2,2-Dimethyl-3(2H)-furanone has been a subject of interest in the field of chemical synthesis. Novel methods have been developed for its synthesis, utilizing transition metal complexes and CO2 atmosphere, revealing intermediate formations of various chemical structures. This research expands the understanding of catalytic processes and synthetic pathways (Inoue et al., 1989).

Biological and Medical Applications

The biological absorption and metabolic conversion of 2,2-Dimethyl-3(2H)-furanone derivatives have been examined using intestinal epithelial cell models. Studies show the efficiency of intestinal absorption and suggest potential implications in health and nutrition (Stadler, Somoza, & Schwab, 2009).

Antimicrobial and Cell-Adhesion Inhibition Properties

Research has also explored the antimicrobial and cell-adhesion inhibition properties of 2,2-Dimethyl-3(2H)-furanone derivatives. These studies highlight their potential in inhibiting the surface-attachment of bacteria and their broader applications in medical and environmental fields (Gule et al., 2013).

Thermodynamics and Solubility Studies

Studies on the solubility and thermodynamic properties of 2,2-Dimethyl-3(2H)-furanone in various solvent systems contribute to the understanding of its physical properties, which is vital for its application in different industrial processes (Xu et al., 2016).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions. This could be based on current research trends, unresolved questions, or potential applications .

properties

IUPAC Name

2,2-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-6(2)5(7)3-4-8-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNICCSXGONRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188787
Record name 3(2H)-Furanone, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3(2H)-furanone

CAS RN

35298-48-7
Record name 3(2H)-Furanone, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035298487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Furanone, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-3(2H)-furanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure and some basic physicochemical properties of 2,2-Dimethyl-3(2H)-furanone?

A1: 2,2-Dimethyl-3(2H)-furanone is a five-membered lactone with two methyl groups at the 2-position. Its molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. While specific spectroscopic data wasn't detailed in the provided papers, characteristic peaks in infrared spectroscopy (IR) would be expected for the carbonyl group and C-O stretches. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl groups and the olefinic protons.

Q2: How does the structure of 2,2-Dimethyl-3(2H)-furanone relate to its antiulcer activity?

A2: Research suggests that the presence of an ethenyl linker between the furanone ring and an aromatic ring at the 5-position significantly enhances antiulcer activity []. Electron-withdrawing substituents on the aromatic ring further improve activity, with heterocyclic rings like thiophene, pyridine, and quinoline showing the most promise [].

Q3: Can you provide an example of a structure-activity relationship (SAR) study conducted on 2,2-Dimethyl-3(2H)-furanone derivatives?

A3: Researchers synthesized a series of 5-(2-ethenyl substituted)-3(2H)-furanones to evaluate the impact of structural modifications on antiulcer activity []. They found that replacing the phenyl ring with a pyridine ring (specifically 2-pyridine) led to compounds with significantly enhanced activity in various ulcer models [].

Q4: Are there any known synthetic routes for the preparation of 2,2-Dimethyl-3(2H)-furanones?

A4: Yes, several synthetic methods have been reported. One approach involves a Claisen-Schmidt condensation of aromatic aldehydes with 3-hydroxy-3-methyl-2-butanone, followed by bromination and alkaline hydrolysis to afford the desired 3(2H)-furanone derivatives []. Another method utilizes the photochemical [2+2] cycloaddition of the corresponding pyrrole derivative with alkenes [].

Q5: Can 2,2-Dimethyl-3(2H)-furanone undergo conjugate addition reactions?

A5: Yes, studies have shown that 2,2-Dimethyl-3(2H)-furanone can undergo conjugate addition reactions with organocuprates, which can be a useful synthetic strategy for the synthesis of more complex molecules [].

Q6: Has 2,2-Dimethyl-3(2H)-furanone been used in photochemical reactions?

A6: Yes, 2,2-Dimethyl-3(2H)-furanone has been employed in photoannelation reactions with alkenes to synthesize cyclohexenone derivatives [, ]. This photochemical approach provides a route to cyclic compounds with potential synthetic utility.

Q7: What are the potential applications of 2,2-Dimethyl-3(2H)-furanone beyond its antiulcer activity?

A7: While the provided research primarily focuses on the antiulcer potential, the reactivity of 2,2-Dimethyl-3(2H)-furanone, particularly its participation in conjugate addition and photochemical reactions, suggests its potential utility as a building block in organic synthesis [, , ]. Further research exploring these reactions could lead to the development of new synthetic methodologies and the creation of diverse molecular scaffolds.

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